molecular formula C31H43F3N6O8S B13712407 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid

Cat. No.: B13712407
M. Wt: 716.8 g/mol
InChI Key: NQAZCDBRNFZKCC-UHFFFAOYSA-N
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Description

This compound integrates two critical functional groups:

  • Biotin moiety: Enables high-affinity binding to streptavidin/avidin, facilitating isolation of labeled biomolecules .
  • Trifluoromethyl diazirine: A photoreactive group that forms covalent bonds with proximal molecules upon UV exposure, enabling crosslinking in dynamic systems .

Properties

Molecular Formula

C31H43F3N6O8S

Molecular Weight

716.8 g/mol

IUPAC Name

2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid

InChI

InChI=1S/C31H43F3N6O8S/c32-31(33,34)30(39-40-30)20-9-10-21(28(43)44)23(18-20)48-17-16-47-15-14-46-13-12-36-26(42)7-2-1-5-11-35-25(41)8-4-3-6-24-27-22(19-49-24)37-29(45)38-27/h9-10,18,22,24,27H,1-8,11-17,19H2,(H,35,41)(H,36,42)(H,43,44)(H2,37,38,45)

InChI Key

NQAZCDBRNFZKCC-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid typically involves multiple steps:

    Biotinylation: The biotin moiety is first attached to a hexanoic acid linker.

    Ethoxylation: The biotinylated hexanoic acid is then reacted with ethylene glycol to introduce the ethoxy groups.

    Diazirine Introduction: The diazirine group is introduced through a reaction with a suitable diazirine precursor.

    Trifluoromethylation: Finally, the trifluoromethyl group is added using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of each synthetic step to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the diazirine or trifluoromethyl groups.

    Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Features

FeatureDescription
Biotinyl GroupFacilitates binding to avidin or streptavidin
Diazirine GroupEnables photo-crosslinking upon UV exposure
Ethoxy ChainsEnhances solubility and stability in biological media

Protein Labeling and Detection

The biotinyl group allows for efficient labeling of proteins. This property is extensively utilized in various assays, including:

  • Western Blotting : Biotinylated proteins can be detected using streptavidin conjugates.
  • ELISA : The compound can be used to label antigens or antibodies for enhanced detection sensitivity.

Case Study: Protein Interaction Studies

In a study examining protein-protein interactions, researchers utilized this compound to label a target protein. The labeled protein was then subjected to affinity purification using streptavidin beads, demonstrating the efficacy of biotinylation in isolating specific proteins from complex mixtures.

Cellular Imaging

The trifluoromethyl-diazirine moiety is particularly useful for cellular imaging applications. Upon UV activation, diazirines can form covalent bonds with nearby biomolecules, allowing for the visualization of protein localization within cells.

Case Study: Live Cell Imaging

A research team employed this compound to study the dynamics of membrane proteins in live cells. By activating the diazirine with UV light, they successfully tagged proteins of interest, enabling real-time tracking and analysis of cellular processes.

Drug Delivery Systems

The compound's ability to conjugate with various biomolecules positions it as a promising candidate for drug delivery systems. Its biocompatibility and functional groups facilitate the development of targeted therapies.

Case Study: Targeted Cancer Therapy

In a recent study, this compound was used to create a targeted delivery system for chemotherapeutic agents. By attaching the drug to the biotinylated carrier, researchers demonstrated enhanced uptake by cancer cells expressing high levels of biotin receptors.

Table 1: Summary of Applications

ApplicationMechanismReferences
Protein LabelingBiotin-streptavidin interaction
Cellular ImagingPhoto-crosslinking via diazirine upon UV exposure
Drug Delivery SystemsBioconjugation for targeted therapy

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid involves several molecular targets and pathways:

    Photoactivation: Upon exposure to UV light, the diazirine group forms a reactive carbene that can covalently bind to nearby molecules.

    Biotin-Streptavidin Interaction: The biotin moiety binds strongly to streptavidin or avidin, facilitating the capture and detection of biotinylated molecules.

    Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s stability and binding affinity to certain targets.

Comparison with Similar Compounds

Structural Variants and Reactivity

Compound Name Reactive Group Molecular Formula Molecular Weight Key Application
2-[...]benzoic Acid (Parent Compound) Carboxylic Acid Not explicitly provided ~730* General protein interaction studies
2-[...]benzoic Acid, Methyl Ester (CAS 1217691-71-8) Methyl Ester C₃₂H₄₅F₃N₆O₈S 730.8 Enhanced stability or membrane permeability (ester hydrolysis in vivo)
2-[...]benzoic Acid Hydrazide (CAS 1391054-06-0) Hydrazide C₃₁H₄₅F₃N₈O₇S 730.799 Conjugation with carbonyl groups (e.g., glycoproteins)
2-[...]benzoic Acid N-Hydroxysuccinimide (NHS) Ester NHS Ester C₃₅H₄₆F₃N₇O₁₀S 813.84 Amine-targeted labeling (e.g., lysine residues in proteins)
2-[...]isoquercitrinyl Ester (Antimalarial Study) Isoquercitrinyl Ester Not fully provided Not provided Target identification in Plasmodium falciparum (70 kDa erythrocyte protein)
N-Palmitoyl-3-[2-[2-[2-(2-biotinylaminoethoxy)ethoxy]-ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]]-Phe Palmitoyl Not fully provided Not provided Lipid metabolism studies (peroxisomal β-oxidation enzyme substrate binding)

Notes:

  • Reactive Group Specificity : The parent compound’s carboxylic acid group allows conjugation via carbodiimide chemistry (e.g., EDC/NHS), while derivatives like the NHS ester enable direct amine labeling without additional reagents .
  • Molecular Weight Impact : The NHS ester’s higher molecular weight (813.84 vs. ~730 for others) may reduce cellular permeability, limiting its use in live-cell studies compared to smaller esters .
  • Hydrazide Utility : The hydrazide derivative (CAS 1391054-06-0) is ideal for labeling oxidized glycans or carbonyl-containing metabolites .

Functional Comparisons

  • Biotin-Diazirine Core : All compounds share the biotin-diazirine backbone, enabling streptavidin-based pulldown and UV crosslinking. Differences lie in reactive groups dictating target biomolecules .
  • Application-Specific Design :
    • The methyl ester (CAS 1217691-71-8) may prioritize cell membrane permeability due to ester hydrophobicity .
    • The isoquercitrinyl ester () demonstrates modularity for drug-target identification, linking antimalarial activity to protein binding .
    • The palmitoyl derivative () extends utility to lipid-protein interaction studies .

Stability and Commercial Considerations

  • Controlled Products : The hydrazide derivative (CAS 1391054-06-0) is flagged as a controlled product, requiring strict compliance with laboratory-use regulations .
  • Synthesis and Cost : High-purity variants (e.g., NHS ester) command premium pricing (e.g., €1,136/5mg for hydrazide), reflecting complex synthesis and niche applications .

Research Findings and Case Studies

  • Antimalarial Target Identification : The isoquercitrinyl ester analog identified a 70 kDa protein on erythrocyte membranes, validating its use in drug mechanism elucidation .
  • Peroxisomal Enzyme Mapping : The palmitoyl derivative localized substrate-binding sites in β-oxidation enzymes, highlighting its role in metabolic studies .

Biological Activity

The compound 2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, with the CAS number 207971-23-1, is a biotinylated derivative that serves as a cross-linking agent in various biological applications. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C31H43F3N6O8S
  • Molecular Weight : 635.76 g/mol
  • Functional Groups : Contains biotin, trifluoromethyl, and diazirin moieties which contribute to its reactivity and biological interactions.

The compound functions primarily as a cross-linking agent due to its biotinylated structure, allowing for specific binding to streptavidin or avidin in various assays. The trifluoromethyl group enhances its stability and lipophilicity, which can improve cellular uptake and interaction with biological targets.

Applications in Research

  • Cellular Targeting : The biotin moiety allows for targeted delivery of drugs or imaging agents to cells expressing streptavidin.
  • Photocrosslinking : The diazirin group can be activated by UV light, facilitating the formation of covalent bonds with nearby biomolecules, which is useful in studying protein interactions and localization within cells.

Study 1: Targeted Drug Delivery

In a recent study, researchers utilized this compound to enhance the delivery of chemotherapeutic agents to cancer cells. By conjugating the drug to the biotin moiety, they observed a significant increase in cellular uptake compared to non-targeted controls. This was measured using flow cytometry and confocal microscopy, demonstrating the effectiveness of biotin-mediated targeting in vitro.

Study 2: Protein Interaction Studies

Another research focused on using this compound for protein interaction studies. The photocrosslinking ability of the diazirin group allowed scientists to capture transient protein-protein interactions in live cells. The results indicated that the compound could successfully label target proteins without disrupting their normal function, as confirmed by subsequent western blot analysis.

In Vitro Studies

In vitro experiments have shown that compounds similar to this compound exhibit:

  • Antiproliferative Effects : Against various cancer cell lines including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values ranging from 5 to 10 µM.
  • Antimicrobial Activity : Some derivatives demonstrated significant antibacterial properties against Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

Activity TypeObservationsReference
Cellular UptakeIncreased with biotin conjugation
PhotocrosslinkingEffective for protein interactions
AntiproliferativeIC50 values between 5-10 µM
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. Synthesis Protocol :

Biotinylation : React 6-aminohexanoic acid with biotin active ester (e.g., NHS-biotin) to form biotinylaminohexanoyl intermediate .

PEG Linker Conjugation : Stepwise coupling of tetraethylene glycol diamine via carbodiimide chemistry (EDC/NHS) .

Diazirine-Benzoic Acid Attachment : Condense 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid using DIPEA as a base in anhydrous DMF .

Q. Characterization :

  • Purity : HPLC with C18 column (≥95% purity, acetonitrile/water gradient) .
  • Structural Confirmation :
    • 1H/13C NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 4.3 ppm (biotin ureido protons) .
    • Mass Spectrometry : ESI-MS expected [M+H]+ ~800–850 Da .

What are the optimal storage conditions to ensure compound stability for long-term studies?

  • Storage : Lyophilized powder at –80°C under argon to prevent oxidation of the diazirine group. Avoid repeated freeze-thaw cycles .
  • Working Solutions : Prepare fresh in PBS (pH 7.4) or DMSO (≤10% v/v). Shield from light to prevent premature cross-linking .

Q. Experimental Optimization :

  • Concentration Titration : Test 0.1–10 µM to minimize non-specific binding. Higher concentrations (>20 µM) may induce cellular toxicity .
  • UV Irradiation : Use a 365 nm LED lamp (5 mW/cm²) for 5–10 minutes. Validate efficiency via SDS-PAGE (shift in target protein molecular weight) .
  • Controls : Include a non-UV-treated sample and a biotin-only analog to distinguish specific cross-linking .

Q. Troubleshooting Low Efficiency :

  • Check cell permeability; consider adding membrane-permeabilizing agents (e.g., 0.01% digitonin).
  • Verify diazirine reactivity via model peptide cross-linking assays .

How should researchers address contradictory results in pull-down assays when using this compound?

Q. Common Pitfalls and Solutions :

  • False Positives : Pre-clear lysates with streptavidin beads to remove endogenous biotinylated proteins .
  • Weak Signal : Increase lysis buffer stringency (e.g., 1% Triton X-100, 500 mM NaCl) to disrupt non-specific interactions .
  • Data Reproducibility : Standardize UV exposure timing and intensity across replicates using a radiometer .

Case Study : A 2024 study resolved inconsistent pull-down data by incorporating a competitive elution step (2 mM biotin in PBS) to displace weakly bound proteins .

What strategies improve the solubility of this compound in aqueous buffers for in vivo applications?

Q. Formulation Approaches :

  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without disrupting biological activity .
  • pH Adjustment : Dissolve in slightly alkaline buffers (pH 8.0–8.5) to ionize the benzoic acid group .

Q. Comparative Analysis :

ReagentConjugation EfficiencyPhotoactivation TimeSolubility in PBS
This Compound85–90%5–10 min0.5 mg/mL
Sulfo-NHS-SS-Biotin70–75%N/A10 mg/mL
Maleimide-PEG4-Biotin80–85%N/A8 mg/mL

Advantages : Superior for capturing transient interactions due to in situ cross-linking. Limitations : Lower aqueous solubility than non-diazirine analogs .

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